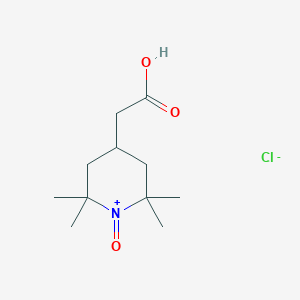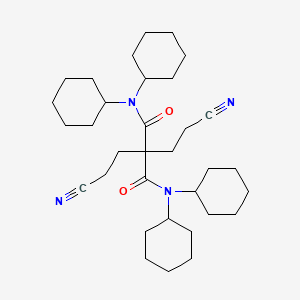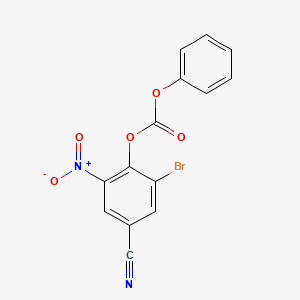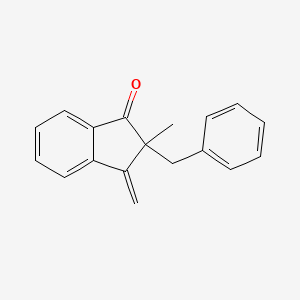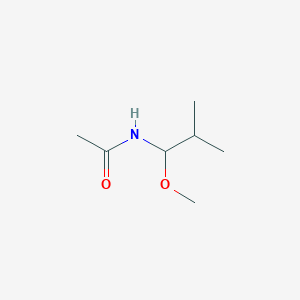
N-(1-Methoxy-2-methylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Methoxy-2-methylpropyl)acetamide is an organic compound with the molecular formula C7H15NO2 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 1-methoxy-2-methylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methoxy-2-methylpropyl)acetamide can be achieved through the reaction of acetic anhydride with 1-methoxy-2-methylpropanamine. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors and continuous flow processes. The starting materials, acetic anhydride and 1-methoxy-2-methylpropanamine, are fed into the reactor in a controlled manner, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then isolated and purified using techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Methoxy-2-methylpropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Halide or thiol derivatives.
Aplicaciones Científicas De Investigación
N-(1-Methoxy-2-methylpropyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(1-Methoxy-2-methylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-Methylpropyl)acetamide: Similar structure but lacks the methoxy group.
N-(2-Methylpropyl)acetamide: Similar structure with a different alkyl group.
N-Methylacetamide: A simpler amide with a methyl group instead of the 1-methoxy-2-methylpropyl group.
Uniqueness
N-(1-Methoxy-2-methylpropyl)acetamide is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
87740-43-0 |
|---|---|
Fórmula molecular |
C7H15NO2 |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
N-(1-methoxy-2-methylpropyl)acetamide |
InChI |
InChI=1S/C7H15NO2/c1-5(2)7(10-4)8-6(3)9/h5,7H,1-4H3,(H,8,9) |
Clave InChI |
UFGYBEMXVOMLCI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(NC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl oxo[(2-oxoheptyl)amino]acetate](/img/structure/B14400833.png)
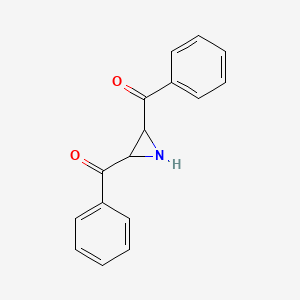
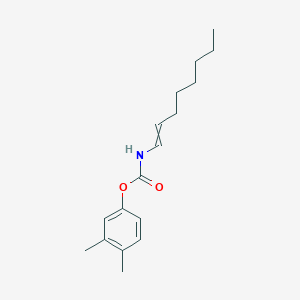
![2-(2-Phenylethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14400850.png)
![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14400857.png)
![5-[4-(2-Methylphenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14400878.png)
![Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]-](/img/structure/B14400884.png)
![4-(2-{[(2-Methoxyphenyl)(phenyl)methyl]amino}-2-oxoethyl)benzoic acid](/img/structure/B14400888.png)
